2-(Allyloxy)-1-naphthaldehyde
Overview
Description
2-(Allyloxy)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring system substituted with an allyloxy group at the second position and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-1-naphthaldehyde typically involves the allylation of 2-hydroxy-1-naphthaldehyde. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide and potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: 2-(Allyloxy)-1-naphthoic acid.
Reduction: 2-(Allyloxy)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(Allyloxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-1-naphthaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the allyloxy group can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the allyloxy group but shares the naphthaldehyde core structure.
2-(Methoxy)-1-naphthaldehyde: Contains a methoxy group instead of an allyloxy group.
1-Naphthaldehyde: Lacks any substituents on the naphthalene ring.
Uniqueness: 2-(Allyloxy)-1-naphthaldehyde is unique due to the presence of both an allyloxy group and an aldehyde group on the naphthalene ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in the synthesis of various functionalized molecules.
Properties
IUPAC Name |
2-prop-2-enoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,10H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQBRUUHCKGAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377602 | |
Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19530-43-9 | |
Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(allyloxy)-1-naphthaldehyde interesting in terms of chemical reactivity?
A1: The research paper primarily focuses on the intramolecular cycloaddition reactions of compounds structurally similar to this compound, specifically 2-prop-2-ynyloxy-benzaldehyde and -1-naphthaldehyde azines, as well as 2-allyloxy-1-naphthaldehyde azines []. While the exact reactivity of this compound itself isn't directly studied in this paper, its structural similarity to the investigated compounds suggests that it might also exhibit similar intramolecular cycloaddition behavior. The presence of both the allyloxy group and the aldehyde functionality in this compound presents the possibility for it to participate in intramolecular [3+2] cycloadditions, potentially leading to novel heterocyclic ring systems. This type of reaction is valuable for constructing complex molecular frameworks often found in natural products and pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.